molecular formula C7H3BrClFN2 B13943497 3-Bromo-6-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine

3-Bromo-6-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B13943497
M. Wt: 249.47 g/mol
InChI Key: XPXBSVTVNJVRGH-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a pyrrolo[2,3-b]pyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of pyrrolo[2,3-b]pyridine derivatives. The reaction conditions often include the use of halogenating agents such as bromine, chlorine, and fluorine sources under controlled temperatures and solvents to achieve the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The scalability of the synthesis is crucial for its application in large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases and ligands.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolo[2,3-b]pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

3-Bromo-6-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This leads to the disruption of signaling pathways that are crucial for cell proliferation and survival, making it a potential anti-cancer agent .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine
  • 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine
  • 6-Chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine

Uniqueness

3-Bromo-6-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine is unique due to the specific combination of bromine, chlorine, and fluorine atoms, which imparts distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound in drug discovery .

Properties

Molecular Formula

C7H3BrClFN2

Molecular Weight

249.47 g/mol

IUPAC Name

3-bromo-6-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C7H3BrClFN2/c8-3-2-11-7-6(3)4(10)1-5(9)12-7/h1-2H,(H,11,12)

InChI Key

XPXBSVTVNJVRGH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(NC=C2Br)N=C1Cl)F

Origin of Product

United States

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